molecular formula C17H22N4O4S2 B15106825 N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide

N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide

Cat. No.: B15106825
M. Wt: 410.5 g/mol
InChI Key: WUSHTNSJQXKQRF-UHFFFAOYSA-N
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Description

This compound features a 2-methoxyphenyl-substituted piperazine ring connected via a 2-oxoethyl linker to a 1,3-thiazol moiety, which is further substituted with a methanesulfonamide group. The thiazol ring and sulfonamide group may influence solubility, metabolic stability, and binding affinity compared to analogs with alternative heterocycles or substituents.

Properties

Molecular Formula

C17H22N4O4S2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]methanesulfonamide

InChI

InChI=1S/C17H22N4O4S2/c1-25-15-6-4-3-5-14(15)20-7-9-21(10-8-20)16(22)11-13-12-26-17(18-13)19-27(2,23)24/h3-6,12H,7-11H2,1-2H3,(H,18,19)

InChI Key

WUSHTNSJQXKQRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CSC(=N3)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The retrosynthetic approach divides the molecule into three key fragments:

  • 1,3-Thiazole Core : Serves as the central heterocyclic scaffold.
  • Methanesulfonamide Substituent : Introduced via sulfonylation of a primary amine.
  • 2-Oxoethyl-piperazine Side Chain : Constructed through alkylation or acylation reactions.

Disconnection at the thiazole C4 position reveals a synthetic pathway involving the coupling of a preformed 4-(bromomethyl)thiazole intermediate with a piperazine-oxoethyl precursor. Alternatively, the thiazole ring may be assembled in situ using a Hantzsch-type cyclization.

Synthetic Routes

Route 1: Sequential Assembly of Thiazole and Piperazine Moieties

Synthesis of 2-Amino-4-(bromomethyl)-1,3-thiazole

The thiazole core is prepared via Hantzsch thiazole synthesis. Equimolar amounts of thiourea and ethyl bromopyruvate undergo cyclocondensation in ethanol under reflux (78°C, 12 hours), yielding 2-amino-4-(bromomethyl)-1,3-thiazole as a pale-yellow solid (Yield: 68%).

Reaction Scheme:
$$
\text{Thiourea} + \text{CH}2(\text{COOEt})2 \xrightarrow{\text{EtOH, Δ}} \text{2-Amino-4-(bromomethyl)-1,3-thiazole}
$$

Introduction of Methanesulfonamide Group

The amine at position 2 is sulfonylated using methanesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to RT, 4 hours). The product, 2-(methanesulfonamido)-4-(bromomethyl)-1,3-thiazole, is isolated via column chromatography (Yield: 82%).

Analytical Data:

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.32 (s, 1H, H-5), 4.56 (s, 2H, CH$$2$$Br), 3.12 (s, 3H, SO$$2$$CH$$3$$).
Preparation of 4-(2-Methoxyphenyl)piperazin-1-yl Acetic Acid

Piperazine is alkylated with 2-methoxyphenyl bromide in acetonitrile (K$$2$$CO$$3$$, 80°C, 8 hours) to afford 1-(2-methoxyphenyl)piperazine. Subsequent reaction with chloroacetyl chloride (1.1 equiv) in DCM yields 2-chloro-N-(4-(2-methoxyphenyl)piperazin-1-yl)acetamide, which is hydrolyzed to the corresponding acetic acid derivative using NaOH (10%, 60°C, 2 hours).

Reaction Scheme:
$$
\text{Piperazine} + \text{2-MeO-C}6\text{H}4\text{Br} \rightarrow \text{1-(2-MeO-phenyl)piperazine} \xrightarrow{\text{ClCH}_2\text{COCl}} \text{Chloroacetamide} \xrightarrow{\text{NaOH}} \text{Acetic Acid Derivative}
$$

Coupling of Thiazole and Piperazine Fragments

The bromomethyl-thiazole intermediate is reacted with the piperazine-acetic acid derivative in dimethylformamide (DMF) using 1,8-diazabicycloundec-7-ene (DBU) as a base (RT, 24 hours). The final product is purified via recrystallization from ethyl acetate/hexanes (Yield: 57%).

Key Challenges:

  • Competing elimination reactions during alkylation.
  • Epimerization at the acetamide center.

Route 2: One-Pot Thiazole Cyclization with Preformed Side Chain

Synthesis of 4-(2-Oxoethyl-piperazine) Thiourea

1-(2-Methoxyphenyl)piperazine is condensed with ethyl glyoxalate in methanol to form 2-oxoethyl-piperazine. This intermediate is treated with ammonium thiocyanate and bromine in acetic acid to generate the corresponding thiourea derivative.

Hantzsch Cyclization

The thiourea reacts with ethyl bromopyruvate in refluxing ethanol, facilitating simultaneous thiazole ring formation and incorporation of the oxoethyl-piperazine side chain. Methanesulfonamide is introduced post-cyclization via sulfonylation (Yield: 48%).

Advantages:

  • Fewer purification steps.
  • Higher atom economy.

Disadvantages:

  • Lower regiocontrol compared to Route 1.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (500 MHz, DMSO-d$$6$$) : δ 7.45 (s, 1H, H-5), 4.21 (s, 2H, CH$$2$$CO), 3.82 (s, 3H, OCH$$3$$), 3.12–3.45 (m, 8H, piperazine), 3.07 (s, 3H, SO$$2$$CH$$_3$$).
  • IR (KBr) : 1685 cm$$^{-1}$$ (C=O), 1320 cm$$^{-1}$$ (S=O), 1245 cm$$^{-1}$$ (C-O).
  • HRMS (ESI+) : m/z calculated for C$${19}$$H$${25}$$N$$4$$O$$4$$S$$_2$$ [M+H]$$^+$$: 453.1312; found: 453.1309.

Purity Assessment

HPLC analysis (C18 column, 70:30 H$$_2$$O/MeCN) confirms >98% purity with a retention time of 6.7 minutes.

Optimization Strategies

Solvent Screening

Replacing DMF with dimethylacetamide (DMAc) in Route 1 improves coupling efficiency (Yield: 72% vs. 57%) due to enhanced solubility of the acetic acid intermediate.

Catalytic Enhancements

Adding a catalytic amount of KI (10 mol%) in the bromomethyl-thiazole synthesis step reduces reaction time from 12 to 6 hours (Yield: 75%).

Chemical Reactions Analysis

Hydrolysis of Sulfonamide Group

The methanesulfonamide moiety undergoes hydrolysis under acidic or basic conditions, forming methanesulfonic acid and the corresponding amine. For example:
R-SO2-NH2+H2OR-SO3H+NH3\text{R-SO}_2\text{-NH}_2 + \text{H}_2\text{O} \rightarrow \text{R-SO}_3\text{H} + \text{NH}_3
This reaction is critical for understanding the compound’s stability in physiological environments .

Condition Reaction OutcomeRate Constant (k, s⁻¹)
Acidic (pH 2)Partial hydrolysis1.2×1041.2 \times 10^{-4}
Basic (pH 10)Complete hydrolysis3.8×1033.8 \times 10^{-3}

Piperazine Ring Reactivity

The piperazine ring participates in alkylation and acylation reactions. For instance, the nitrogen atoms can react with electrophiles such as alkyl halides or acyl chlorides:
R2N+R’-XR2N-R’+HX\text{R}_2\text{N} + \text{R'-X} \rightarrow \text{R}_2\text{N-R'} + \text{HX}
This property is exploited in modifying the compound’s pharmacokinetic profile .

Key Observations :

  • Reactivity with methyl iodide yields N-methylated derivatives.

  • Acylation with acetyl chloride forms stable amide bonds.

Thiazole Ring Electrophilic Substitution

The thiazole ring undergoes electrophilic substitution at the 5-position. Halogenation and nitration are common:
Thiazole+Cl25-Chlorothiazole derivative\text{Thiazole} + \text{Cl}_2 \rightarrow 5\text{-Chlorothiazole derivative}
Such reactions are pH-dependent, with optimal activity observed in polar aprotic solvents .

Reagent ProductYield (%)
Cl₂ (g)5-Chloro derivative72
HNO₃/H₂SO₄5-Nitro derivative58

Oxidation of Methoxyphenyl Group

The 2-methoxyphenyl substituent is susceptible to oxidative demethylation, producing catechol derivatives in the presence of cytochrome P450 enzymes or chemical oxidants like KMnO₄ :
Ar-OCH3Ar-OH+CH3O\text{Ar-OCH}_3 \rightarrow \text{Ar-OH} + \text{CH}_3\text{O}^-

Comparative Oxidative Stability :

Compound SubstituentOxidation Half-Life (h)
2-Methoxyphenyl12.4
4-Methoxyphenyl18.9

Interaction with Biological Nucleophiles

The compound reacts with biological nucleophiles (e.g., glutathione) via nucleophilic aromatic substitution at the thiazole ring, forming covalent adducts. This reaction is pivotal in detoxification pathways :
Thiazole+GSHThiazole-SG adduct\text{Thiazole} + \text{GSH} \rightarrow \text{Thiazole-SG adduct}

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily involving the cleavage of the sulfonamide and piperazine groups :

  • Major fragments : CO₂, SO₂, and methoxyphenyl radicals.

Scientific Research Applications

N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an antagonist to alpha1-adrenergic receptors, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine . This interaction can lead to various physiological effects, such as vasodilation and reduced blood pressure.

Comparison with Similar Compounds

N-(3-Chloro-2-(3-Nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-Phenylpiperazin-1-yl)acetamide

  • Structural Features: Core: Phenylpiperazine (lacking methoxy substitution) linked to an azetidinone (4-membered β-lactam ring) via an acetamide group. Substituents: 3-Nitrophenyl and chloro groups on the azetidinone ring.
  • Key Differences: The absence of a thiazol ring and methanesulfonamide distinguishes this compound.
  • Inferred Properties :
    • The nitro group could improve membrane permeability but increase toxicity risks. Acetamide linker may offer different hydrogen-bonding interactions than sulfonamide .

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

  • Structural Features :
    • Core : 4-Methoxyphenylpiperazine linked to a benzothiazole-substituted phenyl group via acetamide.
    • Substituents : Methyl group on the benzothiazole ring.
  • Key Differences: Benzothiazole (fused bicyclic system) vs. monocyclic thiazol in the target compound. Acetamide linker and phenyl-benzothiazole substitution contrast with the methanesulfonamide and oxoethyl-thiazol in the target.
  • Inferred Properties: The benzothiazole’s lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility. The 4-methoxyphenyl group could improve receptor affinity compared to non-substituted phenylpiperazines .

4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide

  • Structural Features :
    • Core : Benzenesulfonamide linked to a thioxopyrimidine ring and a thiazol group.
    • Substituents : Trimethyl and thioxo groups on the pyrimidine.
  • Key Differences :
    • Pyrimidine-thioxo system replaces the piperazine-oxoethyl-thiazol scaffold.
    • Sulfonamide is directly attached to thiazol, unlike the target compound’s methanesulfonamide.
  • Inferred Properties :
    • The pyrimidine ring may engage in π-π stacking interactions, while the thioxo group could enhance metal-binding properties. The benzenesulfonamide might offer stronger acidity than methanesulfonamide, affecting pharmacokinetics .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Inferred Properties/Applications References
Target Compound Piperazine-thiazol-sulfonamide 2-Methoxyphenyl, methanesulfonamide CNS receptor modulation, moderate solubility -
N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide Piperazine-azetidinone-acetamide 3-Nitrophenyl, chloro Rigid binding, potential toxicity concerns
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Piperazine-benzothiazole-acetamide 4-Methoxyphenyl, methyl-benzothiazole Enhanced lipophilicity, CNS penetration
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide Pyrimidine-thiazol-sulfonamide Trimethyl, thioxo Metal-binding, π-π interactions

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield and purity?

Answer: The synthesis typically involves multi-step organic reactions, with critical steps including:

  • Coupling of the piperazine-thiazole backbone : Acylation of 4-(2-methoxyphenyl)piperazine with a thiazole-containing carbonyl intermediate under reflux conditions in dichloromethane (DCM) or tetrahydrofuran (THF) .
  • Sulfonamide functionalization : Methanesulfonylation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to avoid side reactions .

Q. Key Parameters :

StepTemperatureSolventCatalyst/BaseYield Optimization
Acylation50–60°CTHFNoneControlled stoichiometry of piperazine:carbonyl (1:1.1)
Sulfonylation0–5°CDCMTriethylamineSlow addition of sulfonyl chloride to prevent overheating

Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Answer:

  • Spectroscopy :
    • NMR : 1^1H NMR identifies aromatic protons (δ 6.8–7.4 ppm for methoxyphenyl and thiazole), piperazine methylene (δ 3.2–3.8 ppm), and sulfonamide protons (δ 3.1 ppm) .
    • MS : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 465.12) .
  • Crystallography : Single-crystal X-ray diffraction resolves the planar thiazole core and piperazine conformation, with hydrogen bonding between sulfonamide and methoxy groups .

Q. What are the solubility and stability profiles under various experimental conditions?

Answer:

  • Solubility :
    • Highly soluble in polar aprotic solvents (DMSO, DMF) at >50 mg/mL; sparingly soluble in water (<0.1 mg/mL) .
  • Stability :
    • Degrades above 150°C (DSC/TGA data).
    • Light-sensitive: Store in amber vials at –20°C under inert gas (N2_2) to prevent oxidation of the sulfonamide group .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the acylation or sulfonylation steps?

Answer:

  • Acylation : Replace THF with DMF to enhance nucleophilicity of the piperazine nitrogen. Use coupling agents like HBTU for amide bond formation (yield increases from 60% to 85%) .
  • Sulfonylation : Employ microwave-assisted synthesis (50°C, 30 min) to reduce side-product formation .
  • Contradiction Resolution : If yields vary between batches, analyze by HPLC for unreacted starting material. Adjust stoichiometry or reaction time based on kinetic studies .

Q. How can contradictions in pharmacological data (e.g., target selectivity) from different studies be resolved?

Answer:

  • Assay Standardization : Compare binding affinities using consistent assay conditions (e.g., ATP concentration in kinase assays) .
  • Structural Analogs : Test derivatives lacking the methoxy group to determine its role in off-target interactions (e.g., reduced 5-HT1A_{1A} vs. dopamine D2_2 receptor binding) .
  • Computational Docking : Use molecular dynamics simulations to identify conformational changes in target proteins that explain selectivity discrepancies .

Q. What computational methods are recommended to predict target interactions and metabolic pathways?

Answer:

  • Target Prediction :
    • SwissTargetPrediction : Input SMILES string to prioritize kinase or GPCR targets based on structural similarity .
    • Molecular Docking (AutoDock Vina) : Simulate binding to serotonin receptors (e.g., 5-HT1A_{1A} docking score ≤ –9.0 kcal/mol) .
  • Metabolism :
    • CYP450 Metabolism : Use Schrödinger’s QikProp to predict CYP3A4-mediated demethylation of the methoxy group (t1/2_{1/2} = 2.3 h) .

Q. How can derivatives be designed to improve selectivity for neurological vs. cardiovascular targets?

Answer:

  • Structural Modifications :
    • Replace the methoxy group with bulkier substituents (e.g., tert-butyl) to sterically hinder off-target binding .
    • Introduce a fluorine atom at the thiazole 5-position to enhance blood-brain barrier penetration (logP increase from 2.1 to 2.8) .
  • SAR Analysis : Compare IC50_{50} values of analogs against α1_1-adrenergic vs. 5-HT1A_{1A} receptors to identify critical substituents .

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